"Tetrahydrofurfuryl mercaptan chemical properties"
"Tetrahydrofurfuryl mercaptan chemical properties"
An In-depth Technical Guide to Tetrahydrofurfuryl Mercaptan
Introduction and Chemical Identity
Tetrahydrofurfuryl mercaptan, systematically known as (oxolan-2-yl)methanethiol, is a heterocyclic organosulfur compound. It is crucial to distinguish it from its more widely known aromatic analogue, furfuryl mercaptan (CAS 98-02-2). Tetrahydrofurfuryl mercaptan features a saturated tetrahydrofuran ring, which imparts significantly different chemical and physical properties compared to the furan ring in furfuryl mercaptan. Its molecular structure consists of a tetrahydrofuran ring substituted at the 2-position with a methylthiol group (-CH₂SH).
This guide provides a detailed examination of the chemical properties, reactivity, and handling of Tetrahydrofurfuryl mercaptan (CAS 5069-94-3), synthesized from available public data and predictive chemical principles. Given the limited specific experimental literature for this compound, this document integrates established principles of its constituent functional groups—the cyclic ether (tetrahydrofuran) and the primary thiol (mercaptan)—to offer a robust scientific profile for research and development professionals.
Below is a diagram illustrating the chemical structure of Tetrahydrofurfuryl mercaptan.
Caption: Chemical structure of (oxolan-2-yl)methanethiol.
Physicochemical Properties
Experimental physical data for Tetrahydrofurfuryl mercaptan is not widely published. However, computational models provide valuable estimates for its key properties. These computed values, primarily sourced from PubChem, offer a strong foundation for understanding its behavior in various chemical systems.[1]
| Property | Value | Source |
| IUPAC Name | (oxolan-2-yl)methanethiol | PubChem[1] |
| CAS Number | 5069-94-3 | PubChem[1] |
| Molecular Formula | C₅H₁₀OS | PubChem[1] |
| Molecular Weight | 118.20 g/mol | PubChem[1] |
| SMILES | C1CC(OC1)CS | PubChem[1] |
| XLogP3-AA (LogP) | 0.9 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
| Exact Mass | 118.04523611 Da | PubChem[1] |
| Topological Polar Surface Area | 10.2 Ų | PubChem[1] |
Spectroscopic and Chromatographic Characterization
While public databases lack experimental spectra for Tetrahydrofurfuryl mercaptan, its structure allows for the prediction of key spectroscopic features. These predictions are invaluable for confirming the identity and purity of the compound during synthesis or analysis.
Predicted Spectroscopic Signatures
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show complex multiplets for the tetrahydrofuran ring protons due to diastereotopicity. Key expected signals include:
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-SH (Thiol): A triplet around 1.3-1.6 ppm, coupled to the adjacent methylene group.
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-CH₂-SH (Methylene): A doublet of doublets around 2.5-2.8 ppm.
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Ring Protons: A series of overlapping multiplets between 1.5-2.1 ppm and 3.7-4.1 ppm. The proton on the carbon adjacent to both the ring oxygen and the side chain (C2-H) would be the most downfield of the ring protons.
¹³C NMR Spectroscopy: The carbon NMR spectrum should display five distinct signals corresponding to the five carbon atoms in the molecule:
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-CH₂-SH: Approximately 25-30 ppm.
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Ring Carbons (C3, C4): Approximately 25-35 ppm.
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Ring Carbon (C5): Approximately 68-72 ppm (adjacent to ether oxygen).
-
Ring Carbon (C2): Approximately 75-80 ppm (substituted carbon adjacent to oxygen).
Infrared (IR) Spectroscopy: Key vibrational modes expected in the IR spectrum include:
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S-H Stretch: A weak, sharp band around 2550-2600 cm⁻¹. The presence of this peak is a strong indicator of the thiol group.
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C-O-C Stretch (Ether): A strong, prominent band in the 1050-1150 cm⁻¹ region.
-
C-H Stretch (Aliphatic): Multiple bands in the 2850-3000 cm⁻¹ region.
Representative Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the ideal technique for analyzing volatile sulfur compounds like Tetrahydrofurfuryl mercaptan. The following is a representative protocol adaptable for its quantification and identification.
Causality Behind Experimental Choices:
-
Injector: A split/splitless injector is used to handle a wide range of concentrations. A split injection is preferred for initial screening to avoid column and detector overload, while splitless mode provides higher sensitivity for trace analysis.
-
Column: A mid-polarity column (e.g., DB-5ms) is chosen as it provides good separation for a wide range of compounds and is robust. For better separation of polar compounds, a wax column could be considered.
-
Detector: A mass spectrometer is the detector of choice for its ability to provide structural information, leading to positive identification based on the fragmentation pattern.
Step-by-Step Methodology:
-
Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane or methanol) to a concentration of approximately 10-100 µg/mL.
-
GC-MS System Configuration:
-
Gas Chromatograph: Agilent 7890 GC or equivalent.
-
Mass Spectrometer: Agilent 5977 MS or equivalent.
-
Column: Agilent J&W DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
Injector Parameters:
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Injection Mode: Split (50:1 ratio).
-
-
Oven Temperature Program:
-
Initial Temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 10°C/min.
-
Final Hold: Hold at 250°C for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 35-350.
-
-
Data Analysis: Identify the Tetrahydrofurfuryl mercaptan peak by its retention time and mass spectrum. The expected mass spectrum would show a molecular ion peak (M⁺) at m/z 118, with characteristic fragments corresponding to the loss of the thiol group and fragmentation of the tetrahydrofuran ring.
Chemical Reactivity
The reactivity of Tetrahydrofurfuryl mercaptan is governed by the interplay of its two functional groups: the thiol and the tetrahydrofuran ether.
Reactivity of the Thiol Group
The thiol group is the more reactive moiety under typical conditions.[2][3]
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Acidity: Thiols are significantly more acidic than their alcohol counterparts.[3] The S-H bond is weaker and sulfur is a larger, more polarizable atom, better able to stabilize the resulting negative charge of the thiolate anion. Tetrahydrofurfuryl mercaptan can be readily deprotonated by common bases (e.g., sodium hydroxide) to form the corresponding thiolate, a potent nucleophile.
-
Nucleophilicity: The resulting thiolate anion is a strong nucleophile, capable of participating in Sₙ2 reactions with alkyl halides to form thioethers.
-
Oxidation: Thiols are susceptible to oxidation. Mild oxidizing agents (e.g., I₂, air) will couple two molecules of the thiol to form a disulfide (bis(tetrahydrofurfuryl) disulfide). Stronger oxidizing agents (e.g., hydrogen peroxide, nitric acid) can further oxidize the sulfur to form sulfonic acids.[3]
Caption: Key reactions of the thiol group.
Reactivity of the Tetrahydrofuran Ring
The tetrahydrofuran (THF) ring is a cyclic ether and is generally stable and unreactive, which is why THF is a common laboratory solvent.[4]
-
Stability: It is resistant to attack by most nucleophiles and bases under normal conditions.
-
Ring Opening: The ether linkage can be cleaved under harsh conditions, typically involving strong acids (e.g., HBr, HI) at elevated temperatures. This proceeds via protonation of the ether oxygen followed by nucleophilic attack by the halide ion, leading to a ring-opened product.
Representative Synthesis Pathway
Caption: Proposed two-step synthesis workflow.
Step-by-Step Methodology
Step 1: Synthesis of Tetrahydrofurfuryl Chloride from Tetrahydrofurfuryl Alcohol
-
Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl gas).
-
Reaction: Place Tetrahydrofurfuryl alcohol (1.0 mol) in the flask and cool it in an ice bath.
-
Addition: Slowly add thionyl chloride (SOCl₂, 1.1 mol) dropwise via the dropping funnel, maintaining the temperature below 10°C.
-
Reflux: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to a gentle reflux for 2-3 hours until gas evolution ceases.
-
Workup: Cool the reaction mixture and carefully pour it into ice water. Separate the organic layer. Wash the organic layer with a saturated sodium bicarbonate solution, then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and purify by vacuum distillation to obtain Tetrahydrofurfuryl chloride.
Step 2: Synthesis of Tetrahydrofurfuryl Mercaptan
-
Reaction: In a round-bottom flask, dissolve thiourea (1.0 mol) in ethanol. Add the Tetrahydrofurfuryl chloride (1.0 mol) from Step 1.
-
Reflux: Heat the mixture to reflux for 4-6 hours to form the S-tetrahydrofurfurylisothiouronium salt intermediate.
-
Hydrolysis: Cool the mixture and add a solution of sodium hydroxide (2.5 mol) in water.
-
Reflux: Heat the resulting mixture to reflux for another 2 hours to hydrolyze the intermediate salt.
-
Workup: Cool the reaction mixture and acidify it carefully with dilute hydrochloric acid. Extract the product with diethyl ether.
-
Purification: Wash the ether extracts with water and brine. Dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by vacuum distillation to yield Tetrahydrofurfuryl mercaptan.
Applications and Use
Unlike its unsaturated analogue, furfuryl mercaptan, which is a key aroma component in coffee and a widely used flavoring agent, Tetrahydrofurfuryl mercaptan does not have well-documented industrial applications.[5][6] Similarly, its corresponding alcohol, Tetrahydrofurfuryl alcohol (THFA), is used as an environmentally benign solvent and chemical intermediate.[7]
The absence of a conjugated system and its likely different odor profile means Tetrahydrofurfuryl mercaptan is not a direct substitute for furfuryl mercaptan in flavor applications. It is primarily available from chemical suppliers for research and development purposes, where it can serve as a building block in organic synthesis or as a reference standard in analytical chemistry.[8][9][10]
Safety and Handling
Tetrahydrofurfuryl mercaptan is classified as a hazardous substance. Adherence to strict safety protocols is mandatory. The following GHS hazard information is sourced from PubChem.[1]
| Hazard Class | GHS Statement | Pictogram |
| Flammability | H226: Flammable liquid and vapor | 🔥 |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | ❗ |
| Acute Toxicity (Dermal) | H312: Harmful in contact with skin | ❗ |
| Acute Toxicity (Inhalation) | H332: Harmful if inhaled | ❗ |
| Skin Corrosion/Irritation | H315: Causes skin irritation | ❗ |
| Eye Damage/Irritation | H319: Causes serious eye irritation | ❗ |
| STOT - Single Exposure | H335: May cause respiratory irritation | ❗ |
Safe Handling Procedures:
-
Ventilation: Always handle in a properly functioning chemical fume hood to avoid inhalation of vapors.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. Use intrinsically safe equipment and ground all containers during transfer to prevent static discharge.
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and reactive metals.
Storage:
-
Store in a tightly sealed container in a cool, dry, well-ventilated area designated for flammable liquids.
-
Store away from incompatible materials.
Disposal:
-
Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 192806, (Oxolan-2-yl)methanethiol. Available at: [Link]
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Angene International Limited. ChemBuyersGuide.com. Available at: [Link]
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Angene Chemical. (oxolan-2-yl)methanethiol(CAS# 5069-94-3). Available at: [Link]
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Advanced Biotech. Safety Data Sheet: Furfuryl Mercaptan 1% in PG natural. Available at: [Link]
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International Furan Chemicals BV. Tetrahydrofurfuryl Alcohol. Available at: [Link]
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The Good Scents Company. furfuryl mercaptan, 98-02-2. Available at: [Link]
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ODOWELL. Furfuryl Mercaptan manufacturers and suppliers in China. Available at: [Link]
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Cole-Parmer. Material Safety Data Sheet - Furfuryl Mercaptan, 97%. Available at: [Link]
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Master Organic Chemistry. Functional Groups In Organic Chemistry. Available at: [Link]
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Cheméo. Chemical Properties of Methanethiol (CAS 74-93-1). Available at: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 7363, 2-Furanmethanethiol. Available at: [Link]
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Royal Society of Chemistry. Thiol-yne click reaction: an interesting way to derive thiol-provided catechols. Available at: [Link]
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Wikipedia. Methanethiol. Available at: [Link]
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Chemistry Steps. Reactions of Thiols. Available at: [Link]
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Agilent. Analysis of Sulfur Compounds in Natural Gas Using the Agilent 490 Micro GC. Available at: [Link]
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Markes International. Analysis of sulphur compounds using TD-GC(MS). Available at: [Link]
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National Center for Biotechnology Information. The Tetrahydrofuran Motif in Polyketide Marine Drugs. Available at: [Link]
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ResearchGate. Developments in the Synthesis of Methanthiol by High H2S-containing Syngas. Available at: [Link]
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WUR eDepot. Journal of Chromatography A. Available at: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 878, Methanethiol. Available at: [Link]
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Eurasian Chemical Communications. Synthesis of new heterocyclic derivatives from 2- furyl methanethiol and study their applications. Available at: [Link]
- Google Patents. US2647151A - Production of methanethiol.
- Google Patents. WO2007070496A2 - Process for synthesis of mercaptans and sulfides from alcohols.
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